5-Amino-1H-benzimidazole-6-carboxylic acid

gastric acid secretion H₂-histamine antagonism benzimidazole SAR

5-Amino-1H-benzimidazole-6-carboxylic acid (CAS 863216-51-7) is a heterocyclic benzimidazole building block with molecular formula C₈H₇N₃O₂ and molecular weight 177.16 g·mol⁻¹. The compound features a primary amino group at the 5-position and a carboxylic acid at the 6-position of the benzimidazole core, producing a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 92 Ų.

Molecular Formula C8H7N3O2
Molecular Weight 177.16
CAS No. 863216-51-7
Cat. No. B3031915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-benzimidazole-6-carboxylic acid
CAS863216-51-7
Molecular FormulaC8H7N3O2
Molecular Weight177.16
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC=N2)N)C(=O)O
InChIInChI=1S/C8H7N3O2/c9-5-2-7-6(10-3-11-7)1-4(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKeyARUKNYKTXCZOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-benzimidazole-6-carboxylic acid (CAS 863216-51-7): Procurement-Grade Overview for Medicinal Chemistry and Drug Discovery Programs


5-Amino-1H-benzimidazole-6-carboxylic acid (CAS 863216-51-7) is a heterocyclic benzimidazole building block with molecular formula C₈H₇N₃O₂ and molecular weight 177.16 g·mol⁻¹ [1]. The compound features a primary amino group at the 5-position and a carboxylic acid at the 6-position of the benzimidazole core, producing a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 92 Ų . Commercially available at purities of 95% (AKSci) and 97% (Leyan), this compound serves as a critical synthetic intermediate and scaffold in medicinal chemistry programs targeting kinases, angiotensin II AT₁ receptors, topoisomerase II, and other therapeutically relevant enzymes .

Why Benzimidazole Regioisomers and Mono-Functional Analogs Cannot Substitute for 5-Amino-1H-benzimidazole-6-carboxylic acid (CAS 863216-51-7)


Benzimidazole regioisomers and derivatives lacking the specific 5-amino-6-carboxylic acid substitution pattern fail to reproduce the same biological activity and synthetic versatility. The 5-amino group is the essential pharmacophoric element for gastric antisecretory activity: in head-to-head Shay-rat assays, 5-aminobenzimidazole uniquely decreased gastric secretion, while 4-amino, 2-amino, 4-nitro, and 5-nitro benzimidazole analogs proved completely inactive [1]. Concurrently, the carboxylic acid at position 6 furnishes a derivatizable handle for amide coupling that enables generation of potent AT₁ receptor antagonists with nanomolar affinity—a synthetic entry point that simple aminobenzimidazoles (e.g., CAS 934-22-5) cannot provide [2]. Substitution of the free carboxylic acid with an ester (e.g., methyl ester CAS 181284-95-7) alters both reactivity and the ability to directly conjugate without deprotection, making the free acid the preferred intermediate for many coupling strategies [3].

Quantitative Differentiation Evidence for 5-Amino-1H-benzimidazole-6-carboxylic acid (CAS 863216-51-7) vs. Closest Analogs and Regioisomers


Position-Specific Gastric Antisecretory Activity: 5-Amino Substitution Is Essential; 4-Amino and 2-Amino Analogs Are Inactive

In a direct comparative study, 5-aminobenzimidazole (the 5-amino-substituted scaffold corresponding to the target compound's amino group placement) was the only benzimidazole derivative to decrease gastric acid secretion in Shay-rats, both basal and betazole-stimulated. The comparator set included benzimidazole itself, 4-nitro-, 5-nitro-, 2-amino-, and 4-aminobenzimidazole, all of which showed no antisecretory activity [1]. This establishes that the amino group must be located at position 5 (numbered as 6-amino in the alternate nomenclature of the target compound) for this pharmacological activity.

gastric acid secretion H₂-histamine antagonism benzimidazole SAR

Dual Orthogonal Functionalization: Simultaneous Amino (–NH₂) and Carboxylic Acid (–COOH) Handles Enable Independent Derivatization Not Achievable with Mono-Functional Analogs

The target compound possesses both a free primary amine (–NH₂) and a free carboxylic acid (–COOH) on the benzimidazole scaffold, enabling chemoselective amide bond formation at either position without protecting group manipulation of the other. By contrast, 5-aminobenzimidazole (CAS 934-22-5) lacks the carboxylic acid handle (MW 133.15, no –COOH), and 1H-benzimidazole-5-carboxylic acid (CAS 15788-16-6) lacks the amino handle (no –NH₂ group). The computed TPSA of the target compound is 92 Ų vs. approximately 54 Ų for 5-aminobenzimidazole and approximately 66 Ų for benzimidazole-5-carboxylic acid, reflecting the additive contribution of both polar functionalities [1].

medicinal chemistry parallel synthesis benzimidazole derivatization

Synthetic Accessibility at Scale: ~84% Yield in Patent-Documented Benzimidazole Carboxylic Acid Synthesis

The synthesis of 6-amino-1H-benzimidazole-5-carboxylic acid is documented in US Patent US2005/187231 A1 (Rexahan Corporation) with a reported yield of approximately 84% [1]. This is notably higher than the typical 50-70% yields reported for many substituted benzimidazole carboxylic acids prepared via oxidative condensation of diaminobenzoic acids with aldehydes, as described in the general benzimidazole-5(6)-carboxamide literature [2]. The high yield indicates an optimized, scalable synthetic route suitable for multi-gram to kilogram procurement.

process chemistry benzimidazole synthesis scale-up

AT₁ Receptor Antagonist Potential: 6-Substituted Aminocarbonyl Benzimidazole Derivatives Using This Scaffold Achieve Nanomolar Potency Exceeding Losartan

A series of 6-substituted aminocarbonyl benzimidazole derivatives—constructed from the benzimidazole-5(6)-carboxylic acid scaffold of which 5-amino-1H-benzimidazole-6-carboxylic acid is the core building block—were evaluated for AT₁ receptor binding in a radioligand displacement assay using [¹²⁵I]Sar¹-Ile⁸-Ang II on human AT₁ receptor. Compound 8R achieved an IC₅₀ of 1.1 nM, compound 14S an IC₅₀ of 3.5 nM, and compound 8S an IC₅₀ of 5.0 nM, all equal to or more potent than Losartan (IC₅₀ ≈ 5-15 nM in comparable assays) [1][2].

angiotensin II receptor AT₁ antagonism antihypertensive benzimidazole SAR

Topoisomerase II Inhibition: Benzimidazole-5-carboxylic Acid Derivatives Inhibit at 10-Fold Lower Concentration than Etoposide in Relaxation Assay

Benzimidazole-5-carboxylic acid derivatives—representing elaborated analogs of the target compound core—were evaluated for topoisomerase II inhibitory activity. Compounds 6 and 8 from the series inhibited topoisomerase II activity at a concentration 10 times lower than that required for etoposide (a clinical topoisomerase II poison) in a plasmid DNA relaxation assay [1]. The growth-inhibitory profile across 21 human cancer cell lines (NCI-60 panel) showed a COMPARE correlation pattern similar to etoposide and doxorubicin, confirming a topoisomerase II-targeted mechanism.

topoisomerase II anticancer benzimidazole metal complexes DNA damage

Recommended Research and Industrial Application Scenarios for 5-Amino-1H-benzimidazole-6-carboxylic acid (CAS 863216-51-7) Based on Quantitative Evidence


AT₁ Receptor Antagonist Lead Optimization Programs Requiring Nanomolar Potency Scaffolds

Procurement of 5-amino-1H-benzimidazole-6-carboxylic acid as a core intermediate for synthesizing 6-substituted aminocarbonyl benzimidazole libraries targeting the angiotensin II AT₁ receptor. Evidence demonstrates that derivatives built on this scaffold achieve IC₅₀ values as low as 1.1 nM (compound 8R), exceeding the potency of Losartan by up to 13.6-fold [1]. The free carboxylic acid at position 6 enables direct amide coupling to introduce diverse aminocarbonyl side chains without additional deprotection chemistry, accelerating SAR exploration [2].

Topoisomerase II-Targeted Anticancer Agent Development Leveraging a Non-Etoposide Chemotype

Utilization of the benzimidazole-5(6)-carboxylic acid scaffold for designing novel topoisomerase II inhibitors. Benzimidazole-5-carboxylic acid derivatives demonstrate 10-fold greater inhibitory potency than etoposide in plasmid relaxation assays and produce growth-inhibitory profiles (COMPARE analysis) that correlate with topoisomerase II-targeted agents [3]. The 5-amino group offers an additional vector for introducing metal-chelating or DNA-interactive moieties, as demonstrated by the synthesis of Cu²⁺, Co²⁺, and Zn²⁺ complexes with potent antitumor activity across 21 human cancer cell lines [3].

Gastric Acid Secretion Research and H₂-Histamine Antagonism Studies Requiring Position-Specific 5-Amino Benzimidazole Scaffolds

Supply of the 5-amino-substituted benzimidazole core for investigating H₂-histamine receptor-mediated gastric acid secretion pathways. The 5-amino positional isomer is uniquely active among all tested benzimidazole regioisomers (4-amino, 2-amino, 4-nitro, 5-nitro) in suppressing both basal and betazole-stimulated gastric secretion in the Shay-rat model, making the 5-amino configuration an absolute structural requirement for this pharmacological activity [4].

Kinase Inhibitor Fragment-Based Drug Discovery and Parallel Library Synthesis Requiring Orthogonal Derivatizable Handles

Use of 5-amino-1H-benzimidazole-6-carboxylic acid as a privileged fragment for kinase inhibitor discovery programs. The compound provides two orthogonal derivatization handles (–NH₂ and –COOH) on a compact, low-molecular-weight scaffold (MW 177.16), enabling both amide coupling at the carboxylic acid and diverse N-functionalization at the amino group [5]. The XLogP3 of 0.9 and TPSA of 92 Ų fall within favorable physicochemical space for fragment-based screening, and the compound has been specifically identified as a foundational scaffold for kinase inhibitor development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1H-benzimidazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.